3-(3-Fluorophenyl)propionic acid - 458-45-7

3-(3-Fluorophenyl)propionic acid

Catalog Number: EVT-321731
CAS Number: 458-45-7
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3-Fluorophenyl)propionic acid is a chemical compound with the empirical formula C9H9FO2 . It appears as white to cream or pale yellow crystals or powder .

Molecular Structure Analysis

The linear formula of 3-(3-Fluorophenyl)propionic acid is FC6H4CH2CH2CO2H . The molecular weight of the compound is 168.16 .

Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)propionic acid is a solid at room temperature . It has a melting point of 39.0-

Synthesis Analysis

Several synthetic routes for 3-(3-Fluorophenyl)propionic acid have been explored. One common approach involves a multi-step synthesis starting from commercially available 3-fluorobenzaldehyde [].

Applications
  • Intermediate in Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules. For example, it has been utilized as a key intermediate in the development of potent and orally bioavailable thrombin inhibitors []. Additionally, it has been used in the synthesis of leukotriene D4 receptor antagonists [].

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid

  • Compound Description: This compound contains a 1,2,4-oxadiazole ring inserted between the fluorophenyl group and the propionic acid moiety. The paper focuses on its crystal structure, revealing the molecule's planar arrangement and dimer formation via intermolecular hydrogen bonding. []
  • Relevance: This compound exhibits structural similarity to 3-(3-Fluorophenyl)propionic acid by sharing the core 3-fluorophenyl and propionic acid moieties. The key difference is the presence of the 1,2,4-oxadiazole ring, which significantly alters the overall structure and potentially its properties. []

3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid (Compound 1)

  • Compound Description: This compound is a thromboxane receptor antagonist and its synthesis is the main focus of the paper. The synthetic strategy highlights a regioselective Heck cross-coupling approach. []
  • Relevance: While this compound shares the 4-fluorophenyl and propionic acid moieties with 3-(3-Fluorophenyl)propionic acid, the connection and additional substituents differ significantly. Both compounds belong to the aryl propionic acid class, which is known for its pharmacological activity. []

5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin

  • Compound Description: This compound is a fluorine-substituted porphyrin synthesized using microwave irradiation. The paper investigates different catalysts and oxidants to optimize its synthesis. []
  • Relevance: This compound and 3-(3-Fluorophenyl)propionic acid belong to the class of fluorine-substituted aromatics. This porphyrin incorporates four 4-fluorophenyl groups, demonstrating the versatility of this moiety in different chemical structures. []

5,10,15,20-Tetrakis(3-fluorophenyl)porphyrin

  • Compound Description: Similar to the previous compound, this is also a fluorine-substituted porphyrin, with the fluorine atom located at the meta position of the phenyl groups. The paper investigates its synthesis and kinetics of zinc complex formation. []
  • Relevance: This compound shares the 3-fluorophenyl moiety with 3-(3-Fluorophenyl)propionic acid, highlighting the relevance of this specific substitution pattern. Its incorporation into the porphyrin structure further emphasizes its use in diverse chemical contexts. []

5,10,15,20-Tetrakis(2-fluorophenyl)porphyrin

  • Compound Description: This fluorine-substituted porphyrin has fluorine atoms at the ortho position of the phenyl groups. The paper investigates its synthesis and zinc complex formation kinetics alongside other isomeric porphyrins. []
  • Relevance: This compound highlights the impact of fluorine substitution position on the phenyl ring. While it shares the fluorophenyl moiety with 3-(3-Fluorophenyl)propionic acid, the ortho substitution may lead to different chemical and physical properties. []

3-(3,5-Di-tert-butyl-4-fluorophenyl)propionic acid

  • Compound Description: Originally reported as a fluorinated natural product, this compound's structure was questioned in the paper due to inconsistencies in the analytical data. This highlights the importance of rigorous structural validation in natural product chemistry. []
  • Relevance: This compound is structurally very similar to 3-(3-Fluorophenyl)propionic acid, with the key difference being the two tert-butyl substituents on the phenyl ring. This difference raises questions about the reported natural origin of the compound and its actual structure. []

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

  • Compound Description: This compound, synthesized through benign reaction conditions, exhibits potent growth inhibition against drug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii, without significant toxicity to human cells. []
  • Relevance: This compound shares the 3-fluorophenyl moiety with 3-(3-Fluorophenyl)propionic acid, showcasing its incorporation into a different pharmacologically relevant scaffold. This highlights the versatility of this moiety in medicinal chemistry. []

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

  • Compound Description: This compound is a structural isomer of the previous compound, differing in the fluorine atom's position on the phenyl ring. Similar to its isomer, it demonstrates potent growth inhibition against drug-resistant bacteria without significant human cell toxicity. []
  • Relevance: While this compound shares the fluorophenyl and benzoic acid moieties with 3-(3-Fluorophenyl)propionic acid, the presence of the pyrazole ring and the change in fluorine position differentiate their overall structures and activities. []

3-(3-Hydroxyphenyl)propionic acid (PPA)

  • Compound Description: This compound, a phenolic acid and a metabolite of flavonoids, has been shown to suppress osteoclastogenesis and bone resorption, potentially through RANKL-RANK independent pathways. Additionally, it exhibits positive effects on bone accretion by suppressing osteoblastic cell senescence and promoting mesenchymal stem cell differentiation towards osteoblasts. [, , ]
  • Relevance: Both 3-(3-Hydroxyphenyl)propionic acid and 3-(3-Fluorophenyl)propionic acid belong to the aryl propionic acid family, with the former having a hydroxyl group at the meta position of the phenyl ring instead of fluorine. This subtle change in the substituent significantly affects the biological activities, with 3-(3-Hydroxyphenyl)propionic acid primarily impacting bone health. [, , ]

Hippuric acid (HA)

  • Compound Description: This phenolic acid, a natural metabolite of several polyphenols, demonstrates inhibitory effects on osteoclastogenesis and bone resorption, potentially acting through RANKL-RANK independent pathways. Similar to PPA, it influences bone health, suggesting potential dietary implications for bone development. []
  • Relevance: While not directly structurally related to 3-(3-Fluorophenyl)propionic acid, hippuric acid is studied alongside 3-(3-Hydroxyphenyl)propionic acid for its effects on bone health, providing a comparative context for understanding the structure-activity relationship within aryl propionic acids and related compounds. []
  • Relevance: Although structurally distinct from 3-(3-Fluorophenyl)propionic acid, Indole-3-propionic acid is grouped under the broader category of biologically active propionic acid derivatives. Understanding its diverse effects provides a broader context for the potential roles of other aryl and heteroaryl propionic acids. [, , , , , , , , , , , , , , , , ]

β-3-(3-Hydroxy-4-oxopyridyl) α-amino-propionic acid (Mimosine)

  • Compound Description: This compound acts as an inhibitor of Daboia/Vipera russelli venom hyaluronidase (DRHyal-II) by forming an inhibitory complex and inducing structural changes in the enzyme. []
  • Relevance: Despite its structural difference from 3-(3-Fluorophenyl)propionic acid, mimosine's inhibitory action on an enzyme emphasizes the broader concept of targeting specific proteins or enzymes for therapeutic purposes, a principle relevant to drug discovery involving aryl propionic acids as well. []

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP)

  • Compound Description: This compound is a potent and selective glutamate GluR5 agonist, exhibiting distinct activation profiles compared to other agonists like (S)-glutamic acid and kainic acid. []
  • Relevance: Though not structurally similar to 3-(3-Fluorophenyl)propionic acid, (S)-4-AHCP highlights the significance of stereochemistry in drug activity, a concept also relevant when considering potential stereoisomers of 3-(3-Fluorophenyl)propionic acid. []

(S)-2-Amino-3-(3-hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid (Compound 5)

  • Compound Description: As the 8-methyl analog of (S)-4-AHCP, this compound demonstrates an improved selectivity profile for the glutamate GluR5 receptor. Its synthesis and binding affinity to ionotropic glutamate receptors (iGluRs) are discussed. []
  • Relevance: While not structurally similar to 3-(3-Fluorophenyl)propionic acid, the comparison of Compound 5 with (S)-4-AHCP emphasizes the impact of subtle structural modifications on receptor selectivity, a principle applicable to drug design involving 3-(3-Fluorophenyl)propionic acid and its analogs. []

4-Ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 31b)

  • Compound Description: This compound exhibits potent positive allosteric modulation of AMPA receptors, surpassing the potency of reference compounds like diazoxide and aniracetam. Notably, it potentiates both the duration and amplitude of excitatory postsynaptic field potentials in rat hippocampal slices, suggesting potential therapeutic value for cognitive disorders. []
  • Relevance: Although structurally distinct from 3-(3-Fluorophenyl)propionic acid, Compound 31b emphasizes the importance of exploring diverse chemical scaffolds for modulating specific biological targets. This highlights the broader context of drug discovery beyond simple structural analogs. []
  • Compound Description: This potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor effectively reduces leukotriene synthesis in vitro and in vivo. Its excellent pharmacokinetic profile and safety in preclinical studies led to its selection for clinical development and successful completion of phase 1 trials. []
  • Relevance: Despite its structural dissimilarity to 3-(3-Fluorophenyl)propionic acid, Compound 11j highlights the successful development of a drug candidate within the broader realm of propionic acid derivatives. Its journey from lead optimization to clinical trials provides valuable insights for drug discovery involving other members of this chemical class. []

(R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid ((R,S)-APPA)

  • Compound Description: This compound is significant for being the first described partial agonist at AMPA receptors. Its resolution into enantiomers revealed distinct pharmacological profiles, with the (S)-enantiomer acting as a full agonist and the (R)-enantiomer displaying weak antagonist activity. [, ]
  • Relevance: Although not directly structurally related to 3-(3-Fluorophenyl)propionic acid, (R,S)-APPA exemplifies the importance of stereochemistry in determining the activity of AMPA receptor modulators, a concept relevant when considering potential stereoisomers of 3-(3-Fluorophenyl)propionic acid and its analogs. [, ]

(S)-2-Amino-3-(3-hydroxy-5-tert-butyl-4-isoxazolyl)propionic acid ((S)-ATPA)

  • Compound Description: This compound serves as a reference agonist at AMPA receptors, frequently used for comparing the potency and selectivity of novel AMPA receptor modulators. [, ]
  • Relevance: Although structurally distinct from 3-(3-Fluorophenyl)propionic acid, (S)-ATPA highlights the structural features crucial for AMPA receptor agonism, providing a basis for comparison and understanding the potential activity of 3-(3-Fluorophenyl)propionic acid analogs at these receptors. [, ]

(R,S) -2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl] propionic acid (ATPO)

  • Compound Description: This compound exhibits antagonist properties at AMPA receptors (GluR1-4) and weak partial agonist activity at GluR5 and GluR5/KA2. It acts as a competitive inhibitor at GluR1, suggesting a direct interaction with the AMPA binding site. []
  • Relevance: Despite structural differences from 3-(3-Fluorophenyl)propionic acid, ATPO provides insights into the structural features influencing the functional activity (agonist vs. antagonist) of compounds interacting with AMPA receptors. This knowledge can be valuable when exploring the potential of 3-(3-Fluorophenyl)propionic acid analogs as AMPA receptor modulators. []

(R,S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA)

  • Compound Description: This compound exhibits high potency and selectivity as an agonist at AMPA receptors, with the (S)-enantiomer demonstrating significantly higher activity compared to AMPA itself, particularly at GluR3 and GluR4 subtypes. [, , ]
  • Relevance: Though structurally dissimilar to 3-(3-Fluorophenyl)propionic acid, 2-Me-Tet-AMPA emphasizes the potential for achieving high potency and subtype selectivity within the class of AMPA receptor agonists. This knowledge is valuable when considering the design of potent and selective 3-(3-Fluorophenyl)propionic acid analogs targeting specific AMPA receptor subtypes. [, , ]

2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA)

  • Compound Description: This AMPA receptor agonist interacts with the receptor in a distinct manner compared to AMPA, also exhibiting binding affinity for kainate receptor sites. []
  • Relevance: Although structurally distinct from 3-(3-Fluorophenyl)propionic acid, ACPA highlights the possibility of designing compounds with polypharmacology, i.e., interacting with multiple targets. This concept can be applied when exploring the potential of 3-(3-Fluorophenyl)propionic acid analogs for interacting with both AMPA and kainate receptors. []

2-Amino-3-(5-carboxy-3-methoxy-4-isoxazolyl)propionic acid (Compound 3a)

  • Compound Description: This regioisostere of ACPA, featuring a methoxy group replacing the methyl group, demonstrates comparable potency as an AMPA receptor agonist and exhibits selectivity for AMPA receptors over kainate receptors. []
  • Relevance: Although not a direct structural analog of 3-(3-Fluorophenyl)propionic acid, Compound 3a emphasizes the impact of subtle structural modifications on receptor selectivity within the class of AMPA receptor modulators. This knowledge can inform the design of 3-(3-Fluorophenyl)propionic acid analogs with improved selectivity profiles. []

3-[[[3-[2-(7-Chloroquinolin-2-yl)-(E)-ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid (L-660,711/MK-571)

  • Compound Description: This potent and specific leukotriene D4 receptor antagonist exhibits comparable biological activity for both enantiomers, with the (+)-(S)-enantiomer demonstrating slightly higher intrinsic activity. []
  • Relevance: Despite its structural dissimilarity to 3-(3-Fluorophenyl)propionic acid, L-660,711/MK-571 showcases the development of a successful drug targeting leukotriene pathways. Its enantiomeric activity profile further highlights the importance of stereochemistry in drug design, a concept relevant to 3-(3-Fluorophenyl)propionic acid and its analogs. []

2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid (LY293111)

  • Compound Description: This compound is a high-affinity leukotriene B4 receptor antagonist, demonstrating potent activity both in vitro and in vivo. Its excellent potency and selectivity make it a promising candidate for treating various inflammatory diseases and led to its selection for clinical development (phase I studies). []
  • Relevance: While structurally distinct from 3-(3-Fluorophenyl)propionic acid, LY293111 exemplifies the successful development of a drug candidate targeting leukotriene pathways. Its journey from lead optimization to clinical trials provides valuable insights for drug discovery involving 3-(3-Fluorophenyl)propionic acid analogs, especially considering potential applications in inflammatory diseases. []
  • Compound Description: This compound displays significant local analgesic and anti-inflammatory effects after oral administration, suggesting potential as a local analgesic and anti-inflammatory agent without central nervous system involvement. []
  • Relevance: Although structurally distinct from 3-(3-Fluorophenyl)propionic acid, POPA, with its propionic acid moiety and aromatic ring system, exemplifies another example within the aryl propionic acid class that possesses promising therapeutic potential. This finding further emphasizes the importance of exploring this chemical class for discovering new drugs. []

Properties

CAS Number

458-45-7

Product Name

3-(3-Fluorophenyl)propionic acid

IUPAC Name

3-(3-fluorophenyl)propanoic acid

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.